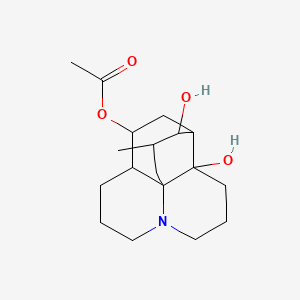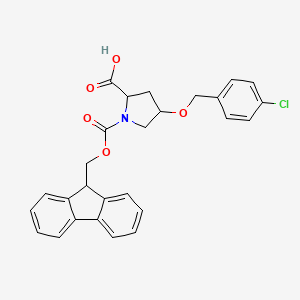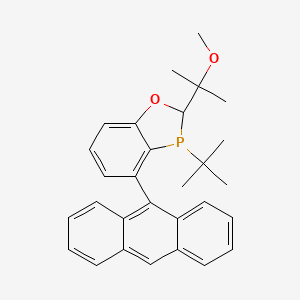
(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8R,15S)-15-メチルリコポダン-5β,8,12-トリオール 5-アセテートは、複数のヒドロキシル基とアセテートエステルを含むユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と化学的特性により、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
(8R,15S)-15-メチルリコポダン-5β,8,12-トリオール 5-アセテートの合成は、通常、より単純な有機分子から出発し、複数のステップを必要とします。このプロセスには、多くの場合、以下が含まれます。
リコポダン骨格の形成: このステップでは、一連の環化反応によって化合物のコア構造が構築されます。
ヒドロキシル基の導入: ヒドロキシル基は、選択的酸化反応によって導入されます。
アセチル化: 最後のステップでは、ヒドロキシル基の1つをアセチル化してアセテートエステルを形成します。
工業生産方法
この化合物の工業生産には、大規模生産用に最適化された同様の合成経路が使用される場合があります。これには、自動反応器、反応条件の高スループットスクリーニング、クロマトグラフィーや結晶化などの精製技術の使用が含まれます。
化学反応の分析
反応の種類
(8R,15S)-15-メチルリコポダン-5β,8,12-トリオール 5-アセテートは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを生成することができます。
還元: この化合物は、アセテート基を除去したり、ケトンをアルコールに戻したりするために還元することができます。
置換: アセテート基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: 水酸化物イオン (OH-) やアミンなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はケトンからアルコールを再生する可能性があります。
科学研究における用途
(8R,15S)-15-メチルリコポダン-5β,8,12-トリオール 5-アセテートは、科学研究において幅広い用途があります。
化学: 複雑な有機反応とメカニズムを研究するためのモデル化合物として使用されます。
生物学: この化合物の生物活性は、新規医薬品の開発や代謝経路の研究に関心があります。
医学: 潜在的な治療用途には、薬物開発のプレカーサーとしての使用が含まれます。
工業: 他の複雑な有機分子の合成や化学中間体として使用できます。
科学的研究の応用
(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be used in the synthesis of other complex organic molecules or as a chemical intermediate.
作用機序
(8R,15S)-15-メチルリコポダン-5β,8,12-トリオール 5-アセテートの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、以下によって効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する酵素の阻害または活性化。
受容体のモジュレーション: 細胞受容体と相互作用してシグナル伝達経路を変更する。
遺伝子発現の変更: その生物活性に関連する遺伝子の発現に影響を与える。
類似の化合物との比較
類似の化合物
(5β,7α,8R,13α,15S)-8,12-ジヒドロキシ-15-メチルリコポダン-5-イルアセテート: この化合物は、同様のリコポダン骨格を共有していますが、ヒドロキシル基の位置と数が異なります.
リコポダン誘導体: 様々な官能基と生物活性を持つリコポダンの他の誘導体。
独自性
(8R,15S)-15-メチルリコポダン-5β,8,12-トリオール 5-アセテートは、その特定の立体化学と官能基により、独特の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
(5β,7α,8R,13α,15S)-8,12-Dihydroxy-15-methyllycopodan-5-yl acetate: This compound shares a similar lycopodane skeleton but differs in the position and number of hydroxyl groups.
Lycopodane Derivatives: Other derivatives of lycopodane with varying functional groups and biological activities.
Uniqueness
(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H29NO4 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
(2,14-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-yl) acetate |
InChI |
InChI=1S/C18H29NO4/c1-11-10-17-13-5-3-7-19(17)8-4-6-18(17,22)14(16(11)21)9-15(13)23-12(2)20/h11,13-16,21-22H,3-10H2,1-2H3 |
InChIキー |
ZHMNKOPAHVBXQW-UHFFFAOYSA-N |
正規SMILES |
CC1CC23C4CCCN2CCCC3(C(C1O)CC4OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)


![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)




![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)

